Cas no 872046-08-7 (Methyl 2-(2,6-difluorophenyl)acetate)

Methyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic ester with applications in pharmaceutical and agrochemical synthesis. Its key advantages include its role as a versatile intermediate in the preparation of biologically active compounds, owing to the presence of the difluorophenyl moiety, which enhances metabolic stability and lipophilicity. The ester functionality allows for further derivatization, enabling efficient conversion to acids, amides, or other derivatives. The compound exhibits good chemical stability and is compatible with a range of reaction conditions, making it suitable for multi-step synthetic processes. Its well-defined structure ensures consistent performance in fine chemical manufacturing.
Methyl 2-(2,6-difluorophenyl)acetate structure
872046-08-7 structure
Product Name:Methyl 2-(2,6-difluorophenyl)acetate
CAS No:872046-08-7
MF:C9H8F2O2
MW:186.155429840088
MDL:MFCD12025019
CID:2146896
PubChem ID:67995851
Update Time:2025-10-28

Methyl 2-(2,6-difluorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl (2,6-difluorophenyl)acetate
    • methyl 2-(2,6-difluorophenyl)acetate
    • methyl 2,6-difluorophenylacetate
    • NLLWDHPDRSLBNB-UHFFFAOYSA-N
    • X3742
    • Benzeneacetic acid, 2,6-difluoro-, methyl ester
    • MFCD12025019
    • methyl2-(2,6-difluorophenyl)acetate
    • AKOS017517710
    • AS-18983
    • Methyl2-(26-difluorophenyl)acetate
    • 872046-08-7
    • SCHEMBL9985451
    • AT29244
    • DB-297732
    • CS-0199483
    • Methyl 2-(2,6-difluorophenyl)acetate
    • MDL: MFCD12025019
    • Inchi: 1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
    • InChI Key: NLLWDHPDRSLBNB-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1CC(=O)OC)F

Computed Properties

  • Exact Mass: 186.04923582g/mol
  • Monoisotopic Mass: 186.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26.3

Methyl 2-(2,6-difluorophenyl)acetate Pricemore >>

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Additional information on Methyl 2-(2,6-difluorophenyl)acetate

Research Briefing on Methyl 2-(2,6-difluorophenyl)acetate (CAS: 872046-08-7) in Chemical Biology and Pharmaceutical Applications

Methyl 2-(2,6-difluorophenyl)acetate (CAS: 872046-08-7) is a fluorinated aromatic ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of fluorine atoms at the 2,6-positions of the phenyl ring enhances its metabolic stability and bioavailability, making it a valuable building block in drug discovery.

Recent studies have explored the synthetic pathways and optimization strategies for Methyl 2-(2,6-difluorophenyl)acetate. A 2023 publication in the Journal of Medicinal Chemistry reported an efficient one-pot synthesis method using palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement addresses previous challenges related to low yields and complex purification steps, paving the way for scalable production. Additionally, the study highlighted the compound's role in the development of novel COX-2 inhibitors, demonstrating its potential in designing next-generation anti-inflammatory drugs.

In the context of drug metabolism, Methyl 2-(2,6-difluorophenyl)acetate has been investigated for its pharmacokinetic properties. A 2024 study published in Drug Metabolism and Disposition utilized in vitro and in vivo models to assess the compound's stability and clearance rates. The results indicated that the fluorinated aromatic ring significantly reduces oxidative metabolism, leading to prolonged half-life and improved therapeutic efficacy. These findings underscore the importance of structural modifications in optimizing drug candidates for clinical use.

Beyond its pharmaceutical applications, Methyl 2-(2,6-difluorophenyl)acetate has also been employed in chemical biology as a probe for studying enzyme mechanisms. Researchers have leveraged its unique electronic properties to investigate the substrate specificity of esterases and related enzymes. A 2023 study in ACS Chemical Biology demonstrated its utility in elucidating the catalytic mechanisms of carboxylesterases, providing insights into enzyme engineering and inhibitor design. This dual functionality as both a therapeutic intermediate and a research tool highlights its broad relevance in the field.

Looking ahead, the continued exploration of Methyl 2-(2,6-difluorophenyl)acetate is expected to yield further innovations in drug development and chemical biology. Ongoing research aims to expand its applications in targeted drug delivery systems and precision medicine, leveraging its favorable physicochemical properties. As the demand for fluorinated pharmaceuticals grows, this compound is poised to play a pivotal role in advancing therapeutic solutions for a range of diseases.

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